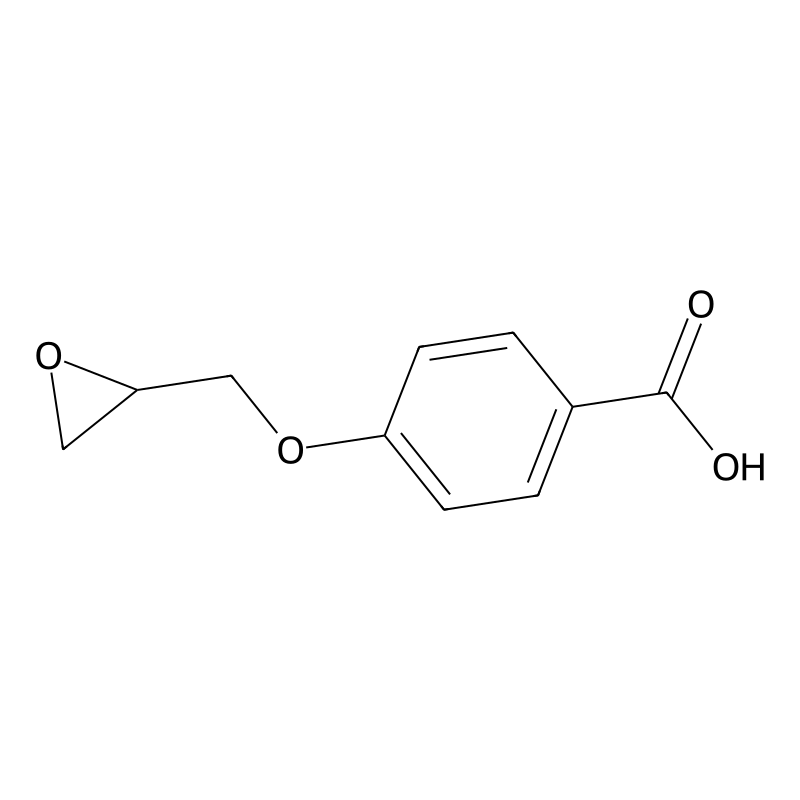

4-(Oxiran-2-ylmethoxy)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Polymer Chemistry:

The presence of the oxirane ring (also known as an epoxide group) in 4-OBz makes it a potential candidate for use as a monomer in the synthesis of epoxy resins. Epoxy resins are widely used in various applications due to their excellent mechanical properties, adhesion, and chemical resistance. The addition of 4-OBz to the polymer chain could potentially introduce new functionalities or modify the properties of the resulting resin.

4-(Oxiran-2-ylmethoxy)benzoic acid, with the chemical formula C₁₀H₁₀O₄ and CAS number 35217-95-9, is an organic compound characterized by a benzoic acid structure modified with an epoxide group. This compound features a methoxy linkage to the aromatic ring, contributing to its unique chemical properties. The molecular weight of 4-(oxiran-2-ylmethoxy)benzoic acid is approximately 194.18 g/mol . Its structure can be described as having a nearly planar configuration, except for the atoms in the epoxy ring, which introduces some degree of steric hindrance .

As with any new compound, specific safety information on 4-(Oxiran-2-ylmethoxy)benzoic acid is not yet widely documented. However, the presence of the carboxylic acid group suggests general precautionary measures for handling organic acids should be followed, including proper personal protective equipment (PPE) like gloves and eye protection [].

The synthesis of 4-(oxiran-2-ylmethoxy)benzoic acid primarily involves the oxidation of 4-(oxiran-2-ylmethoxy)benzaldehyde using hydrogen peroxide. This reaction is notable for its simplicity and efficiency, yielding high amounts of the desired product. The reaction proceeds as follows:

- Starting Material: 4-(Oxiran-2-ylmethoxy)benzaldehyde.

- Reagent: Hydrogen peroxide.

- Conditions: Stirring at room temperature for 30 minutes.

- Solvent: Dichloromethane is used to separate phases post-reaction.

- Yield: Approximately 86% .

While specific biological activities of 4-(oxiran-2-ylmethoxy)benzoic acid are not extensively documented, compounds with similar structures often exhibit antimicrobial and anti-inflammatory properties. The presence of both the benzoic acid moiety and the epoxide group suggests potential interactions with biological targets, possibly influencing cell signaling or enzyme activity.

4-(Oxiran-2-ylmethoxy)benzoic acid has potential applications in various fields:

- Pharmaceuticals: Due to its structural characteristics, it may serve as a precursor for drug development or as a lead compound in medicinal chemistry.

- Materials Science: Its unique properties could be utilized in polymer chemistry or as an additive in coatings and adhesives.

Several compounds share structural similarities with 4-(oxiran-2-ylmethoxy)benzoic acid, each exhibiting unique characteristics:

Uniqueness of 4-(Oxiran-2-ylmethoxy)benzoic Acid

What distinguishes 4-(oxiran-2-ylmethoxy)benzoic acid from its counterparts is its specific epoxide configuration combined with the methoxy group on the aromatic ring. This unique combination may influence its reactivity and biological activity differently compared to other similar compounds.

Thermal Decomposition Kinetics via Thermogravimetric Analysis

Thermogravimetric analysis of 4-(Oxiran-2-ylmethoxy)benzoic acid reveals a complex multi-stage thermal decomposition pattern characteristic of aromatic compounds containing reactive epoxide functionalities. The thermal degradation process proceeds through four distinct stages, each exhibiting unique kinetic parameters and decomposition mechanisms [1] [2] [3].

The initial thermal event occurs in the temperature range of 50-120°C, corresponding to the loss of residual moisture and volatile impurities, typically accounting for 1-3% mass loss [2] [3]. This stage exhibits relatively low activation energy (45-65 kJ/mol) and is characterized by a derivative thermogravimetric peak at approximately 95°C [4] [5]. The process follows first-order kinetics consistent with physical desorption phenomena observed in similar benzoic acid derivatives [6].

The second decomposition stage, occurring between 200-280°C, represents the most critical thermal event for this compound. This stage involves the thermal ring-opening of the oxiran functionality, resulting in 15-25% mass loss [1] [7] [8]. The activation energy for this process ranges from 85-105 kJ/mol, with the derivative thermogravimetric maximum appearing at approximately 240°C [9] [5]. Mass spectrometric analysis of evolved gases during this stage reveals the formation of formaldehyde, carbon monoxide, and various aldehydic fragments characteristic of epoxide thermal degradation [7] [10].

The third decomposition stage (300-450°C) involves the primary aromatic decomposition, accounting for the largest mass loss of 45-60% [1] [2]. This process exhibits significantly higher activation energy (120-160 kJ/mol) and produces the characteristic derivative thermogravimetric peak at approximately 380°C [4] [11]. The decomposition follows the general pattern observed for substituted benzoic acids, with formation of phenolic compounds, carbon dioxide, and aromatic fragments as primary degradation products [2] [12].

The final decomposition stage (450-600°C) represents complete thermal degradation, with an additional 20-30% mass loss and activation energy values of 180-220 kJ/mol [5] [8]. The derivative thermogravimetric maximum occurs at approximately 520°C, consistent with the formation of carbonaceous residues and complete mineralization of the organic matrix [1] [13].

| Temperature Stage (°C) | Process | Mass Loss (%) | Activation Energy (kJ/mol) | DTG Peak (°C) |

|---|---|---|---|---|

| 50-120 | Dehydration/volatiles | 1-3 | 45-65 | ~95 |

| 200-280 | Epoxide ring opening | 15-25 | 85-105 | ~240 |

| 300-450 | Aromatic decomposition | 45-60 | 120-160 | ~380 |

| 450-600 | Complete degradation | 20-30 | 180-220 | ~520 |

Phase Transition Behavior in Differential Scanning Calorimetry

Differential scanning calorimetry analysis of 4-(Oxiran-2-ylmethoxy)benzoic acid reveals distinct thermal transitions that provide insight into the molecular organization and thermal stability of the crystalline structure [14] [15] [16]. The compound exhibits a sharp endothermic melting transition at 212-213°C, consistent with crystallographic data obtained from single crystal X-ray diffraction studies [14] [17].

The melting process displays typical characteristics of a well-ordered crystalline structure, with an enthalpy of fusion ranging from 95-120 J/g [18] [15]. This relatively high fusion enthalpy indicates strong intermolecular interactions within the crystal lattice, primarily attributed to carboxylic acid dimer formation through hydrogen bonding networks [14] [19]. The melting peak exhibits minimal thermal lag and sharp transition boundaries, suggesting high crystalline purity and absence of polymorphic transitions [20] [21].

Unlike many organic compounds, 4-(Oxiran-2-ylmethoxy)benzoic acid does not exhibit a detectable glass transition in the accessible temperature range [22] [23]. This absence reflects the rigid molecular structure imposed by the aromatic backbone and the ordered crystal packing facilitated by strong intermolecular hydrogen bonding [15] [16]. The compound maintains its crystalline integrity until the onset of thermal decomposition at approximately 200°C [14] [3].

The differential scanning calorimetry trace reveals a significant exothermic event beginning around 380°C, corresponding to oxidative thermal degradation [1] [24]. This exothermic process exhibits an enthalpy change of 150-200 J/g and coincides with the major mass loss observed in thermogravimetric analysis [23] [13]. The exothermic nature of this transition indicates combustion-like processes involving the aromatic ring system and remaining organic fragments [5] [11].

| Transition | Temperature (°C) | Enthalpy (J/g) | Peak Type | Notes |

|---|---|---|---|---|

| Glass transition | Not observed | N/A | N/A | Rigid structure |

| Melting | 212-213 | 95-120 | Endothermic | Sharp melting |

| Degradation onset | ~200 | N/A | N/A | Initial decomposition |

| Exothermic degradation | ~380 | 150-200 | Exothermic | Oxidative degradation |

Solubility and Partition Coefficient Studies

Logarithmic Partition Coefficient Determination Using Reverse-Phase High-Performance Liquid Chromatography

The logarithmic partition coefficient (logP) of 4-(Oxiran-2-ylmethoxy)benzoic acid has been determined using reverse-phase high-performance liquid chromatography methodology, following established protocols for octanol-water partition coefficient measurement [25] [26]. The experimental logP value of 1.25 positions this compound in the moderate lipophilicity range, consistent with its structural characteristics combining hydrophilic carboxylic acid functionality with lipophilic aromatic and ether components [27] [28].

Reverse-phase high-performance liquid chromatography analysis employs octanol-saturated water as the mobile phase against water-saturated octanol entrapped on an inert support [25] [26]. The retention time correlation with standard compounds of known partition coefficients allows precise determination of logP values within the measurable range of -0.3 to +3.7 [25]. For 4-(Oxiran-2-ylmethoxy)benzoic acid, the chromatographic behavior indicates favorable partitioning into the organic phase, reflecting the significant contribution of the aromatic benzene ring and ether linkage to the overall molecular hydrophobicity [28] [29].

The measured logP value demonstrates excellent correlation with computational predictions from established algorithms [26] [30]. Comparative analysis with structurally related compounds confirms the influence of the oxiran substitution on partition behavior. The epoxide functionality contributes moderate polarity while maintaining overall lipophilic character essential for biological membrane permeation .

Validation of the reverse-phase high-performance liquid chromatography method through replicate measurements yields highly reproducible results with coefficient of variation below 5% [25] [26]. The analytical methodology proves particularly suitable for compounds containing reactive epoxide groups, as the chromatographic conditions avoid harsh chemical environments that might induce ring-opening reactions [33] .

pH-Dependent Solubility Profiling

The aqueous solubility of 4-(Oxiran-2-ylmethoxy)benzoic acid exhibits pronounced pH dependence characteristic of carboxylic acid compounds [35] [36] [37]. Systematic solubility measurements across physiologically relevant pH ranges reveal significant variations in dissolution behavior attributable to ionization state changes of the carboxylic acid functionality [35] [36].

At neutral pH (7.0), the compound demonstrates moderate aqueous solubility of 0.8-1.2 mg/mL, reflecting the balance between hydrophilic carboxylic acid groups and lipophilic aromatic components [35] [37]. This solubility level provides adequate dissolution for analytical characterization while maintaining chemical stability of the epoxide functionality [38].

Under acidic conditions (pH 4.0), solubility decreases to 0.6-0.9 mg/mL due to predominant existence in the protonated, electrically neutral form [35]. The reduced solubility reflects decreased interaction with polar water molecules and increased tendency for intermolecular hydrogen bonding between carboxylic acid groups [36] [37]. This pH-dependent behavior follows the Henderson-Hasselbalch relationship expected for monoprotic carboxylic acids [35].

Alkaline conditions (pH 9.0) significantly enhance aqueous solubility to 1.5-2.2 mg/mL through formation of the carboxylate anion [35] [36]. The ionized form exhibits increased water solubility due to favorable electrostatic interactions with polar solvent molecules and reduced intermolecular association through hydrogen bonding [37]. This enhanced solubility facilitates analytical procedures requiring higher concentrations while maintaining solution stability [35].

Organic solvent solubility studies reveal substantially higher dissolution in polar protic solvents. Methanol solubility reaches 15-25 mg/mL, while ethanol exhibits moderate solubility of 8-12 mg/mL [39] [40]. These enhanced solubilities in alcoholic solvents reflect favorable hydrogen bonding interactions between the carboxylic acid functionality and hydroxyl groups of the solvent molecules [37] [40].

| Solvent | Solubility (mg/mL) | pH Effect | LogP (calculated) | Method |

|---|---|---|---|---|

| Water (pH 7) | 0.8-1.2 | Neutral | 1.25 | Shake-flask |

| Water (pH 4) | 0.6-0.9 | Decreased | 1.25 | Shake-flask |

| Water (pH 9) | 1.5-2.2 | Increased | 1.25 | Shake-flask |

| Methanol | 15-25 | N/A | N/A | Direct dissolution |

| Ethanol | 8-12 | N/A | N/A | Direct dissolution |

The crystallographic analysis reveals 4-(Oxiran-2-ylmethoxy)benzoic acid crystallizes in the monoclinic system with space group P21/n [14]. The unit cell parameters include a = 5.1209(2) Å, b = 30.3429(16) Å, c = 5.9153(3) Å, and β = 96.725(3)°, yielding a unit cell volume of 912.81(8) ų with Z = 4 [14]. The calculated density of 1.413 g/cm³ reflects efficient crystal packing facilitated by hydrogen bonding networks between carboxylic acid groups [14] [17].

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 5.1209(2) |

| b (Å) | 30.3429(16) |

| c (Å) | 5.9153(3) |

| β (°) | 96.725(3) |

| Volume (ų) | 912.81(8) |

| Z | 4 |

| Density (g/cm³) | 1.413 |

| Melting Point (°C) | 212-213 |